5-Methyl-2-(methylsulfinyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is an organic compound that belongs to the benzothiazole family. This compound features a benzene ring fused with a thiazole ring, which contains sulfur and nitrogen atoms. The methylsulfinyl group attached to the benzothiazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves the reaction of benzothiazole with methanesulfonic acid. This reaction typically requires controlled conditions to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and advanced reaction techniques, such as microwave irradiation, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(methylsulfinyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfinyl group back to a methylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-5 and C-2 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, methylthio derivatives, and substituted benzothiazole compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(methylsulfinyl)benzo[d]thiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic effects for neuropsychiatric and neurodegenerative disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbenzothiazole: Lacks the methylsulfinyl group, resulting in different chemical properties and reactivity.
2-(Methylthio)benzothiazole: Contains a methylthio group instead of a methylsulfinyl group, leading to variations in its oxidation and reduction reactions.
Benzothiazole: The parent compound without any substituents, used as a starting material for synthesizing various derivatives.
Uniqueness
The presence of the methylsulfinyl group in 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
3779-12-2 |
---|---|
Molekularformel |
C9H9NOS2 |
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
5-methyl-2-methylsulfinyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NOS2/c1-6-3-4-8-7(5-6)10-9(12-8)13(2)11/h3-5H,1-2H3 |
InChI-Schlüssel |
JRZYATGCJSCBLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=N2)S(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.